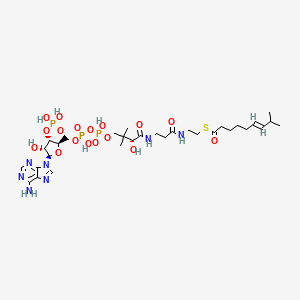
N-(Trifluoroacetyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trifluoroacetyl)pyrrolidine is a fluorinated organic compound with the molecular formula C6H8F3NO. It is characterized by the presence of a trifluoroacetyl group attached to a pyrrolidine ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Trifluoroacetyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrolidines, while reduction and oxidation reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
N-(Trifluoroacetyl)pyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals with potential therapeutic effects.
Industry: This compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Trifluoroacetyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride
- 2,2,2-Trifluoro-1-(pyrrolidin-1-yl)ethanone
- 1-(Trifluoroacetyl)pyrrolidine
Uniqueness
This compound is unique due to its specific trifluoroacetyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a preferred choice in various synthetic and research applications .
Properties
Molecular Formula |
C6H8F3NO |
|---|---|
Molecular Weight |
167.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H2 |
InChI Key |
YFYRIJLSZRYGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


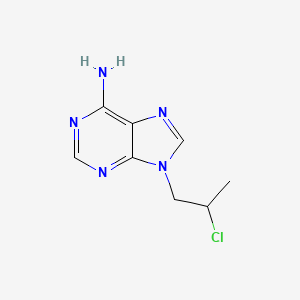
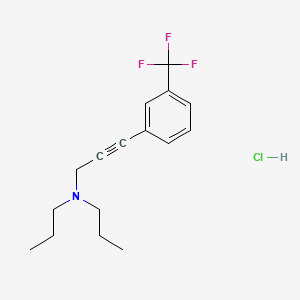
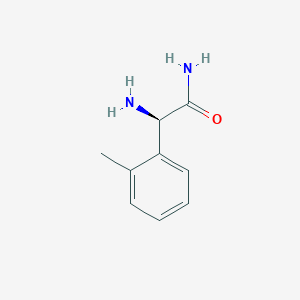
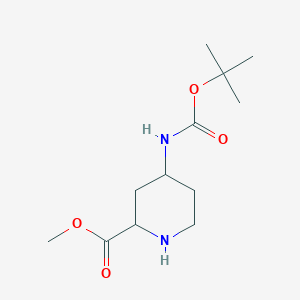
![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
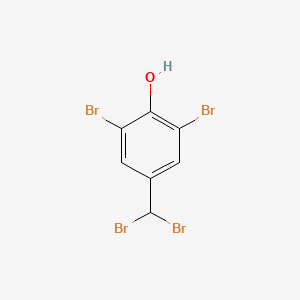

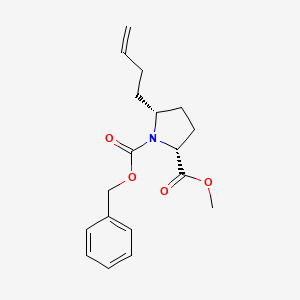
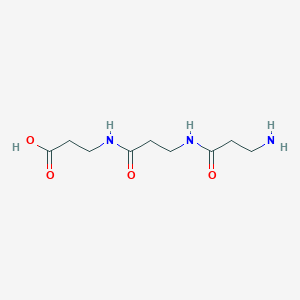
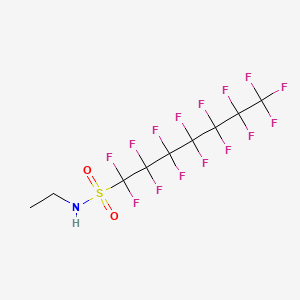
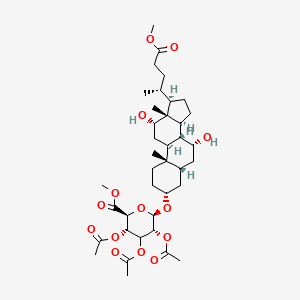
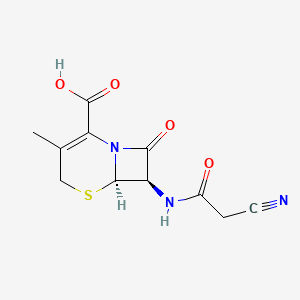
![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)
